

# Phomopsin A molecular weight and chemical formula

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## Compound of Interest

Compound Name: *Phomopsin A*

Cat. No.: *B10764629*

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## Phomopsin A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of **Phomopsin A**, a potent mycotoxin with significant implications for cell biology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

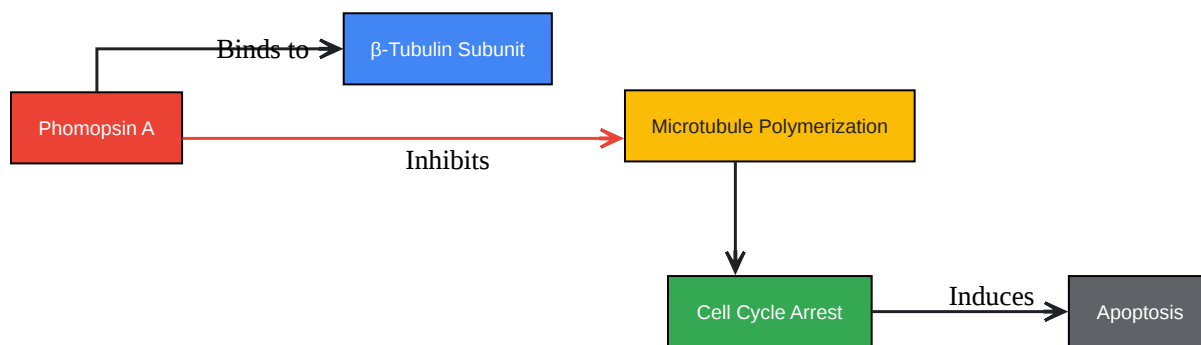
### Core Properties of Phomopsin A

**Phomopsin A** is a cyclic hexapeptide mycotoxin produced by the fungus *Diaporthe toxica* (previously known as *Phomopsis leptostromiformis*).<sup>[1][2][3]</sup> It is a potent inhibitor of microtubule formation, making it a subject of interest for cancer research.<sup>[4][5]</sup>

| Property          | Value   | Source          |
|-------------------|---|-----------------|
| Molecular Formula | C <sub>36</sub> H <sub>45</sub> CIN <sub>6</sub> O <sub>12</sub>          | [1][2][4][5][6] |
| Molecular Weight  | 789.2 g/mol   | [1][2][4][5][6] |
| CAS Number        | 64925-80-0  | [2][4][5]       |
| Appearance        | White solid   | [2][5]          |
| Purity            | ≥95% to >98% (by HPLC)  | [1][2][4][5]    |
| Solubility        | Soluble in DMSO, ethanol, methanol, and DMF. Limited solubility in water. | [1][2][5]       |
| Storage           | Long-term storage at -20°C  | [1][2][5]       |

## Mechanism of Action: Microtubule Destabilization

**Phomopsin A** exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. It binds to the  $\beta$ -tubulin subunit at a site that overlaps with the vinblastine binding domain, thereby inhibiting the polymerization of tubulin into microtubules.[1][5][7] This leads to cell cycle arrest and ultimately, apoptosis.



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Mechanism of **Phomopsin A**-induced microtubule disruption.

## Experimental Protocols

### Production of Phomopsin A in Liquid Media

This protocol describes the stationary culture method for producing **Phomopsin A** from *Phomopsis leptostromiformis*.

Materials:

- *Phomopsis leptostromiformis* WA1515 strain
- Czapek-Dox medium
- Yeast extract or a commercial tryptic digest of casein
- Culture flasks

Procedure:

- Prepare Czapek-Dox medium supplemented with 5 to 10 g of yeast extract per liter.
- Adjust the pH of the medium to approximately 6.0.
- Inoculate the medium with *Phomopsis leptostromiformis* WA1515.
- Incubate the cultures as stationary cultures at 25°C.
- After a suitable incubation period, harvest the culture liquid, which will contain the majority of the produced **Phomopsin A**.[\[8\]](#)

It has been noted that shaken cultures do not yield **Phomopsin A**.[\[8\]](#)

### Quantification of Phomopsin A by UHPLC-MS/MS

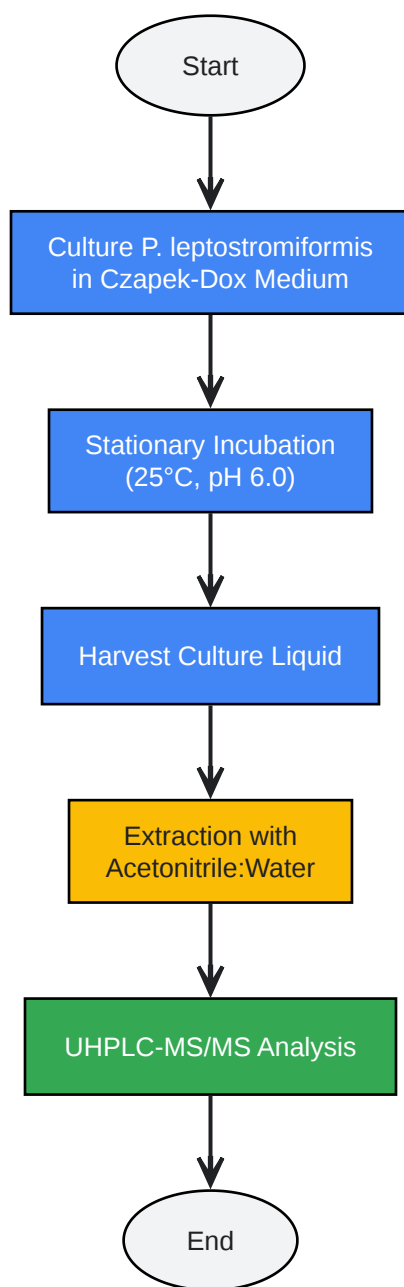
This method is used for the detection and quantification of **Phomopsin A** in contaminated samples.

Sample Preparation:

- Mechanically reduce approximately 200 mg of the sample (e.g., lupin) to a slurry.
- Extract the slurry with an acetonitrile:water (80:20, v/v) solution using a homogenizer.
- Perform the extraction in multiple cycles (e.g., 3 cycles of 10 seconds at 7500 rpm with a 30-second stop between cycles).[\[9\]](#)

Analysis:

- Analyze the resulting extract using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).



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Workflow for **Phomopsin A** production and quantification.

## Biosynthesis of Phomopsin A

Recent research has revealed that **Phomopsin A** is a ribosomally synthesized and post-translationally modified peptide (RiPP).[10][11] This discovery has opened new avenues for understanding its production in fungi and for potential bioengineering of novel analogs. The biosynthetic pathway involves a precursor peptide encoded by the gene *phomA*, which

undergoes a series of enzymatic modifications to yield the final macrocyclic structure.[10] Key enzymes in this pathway include an S-adenosylmethionine-dependent  $\alpha$ -N-methyltransferase, PhomM, which is involved in the conversion of **Phomopsin A** to other congeners.[11] Further studies have identified UstYa family proteins as being essential for the desaturation of amino acid moieties in the phomopsin structure.[12]

## Toxicological Significance

**Phomopsin A** is the causative agent of lupinosis, a mycotoxicosis affecting livestock that consume infected lupins.[2][3] The toxin primarily targets the liver, causing cell death and leading to liver failure.[3] Its potent anti-mitotic activity also makes it a potential candidate for anticancer drug development, although its toxicity remains a significant hurdle.

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